1-(6-Methylpyrazin-2-yl)azetidin-3-ol 1-(6-Methylpyrazin-2-yl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1865184-79-7
VCID: VC6458997
InChI: InChI=1S/C8H11N3O/c1-6-2-9-3-8(10-6)11-4-7(12)5-11/h2-3,7,12H,4-5H2,1H3
SMILES: CC1=CN=CC(=N1)N2CC(C2)O
Molecular Formula: C8H11N3O
Molecular Weight: 165.196

1-(6-Methylpyrazin-2-yl)azetidin-3-ol

CAS No.: 1865184-79-7

Cat. No.: VC6458997

Molecular Formula: C8H11N3O

Molecular Weight: 165.196

* For research use only. Not for human or veterinary use.

1-(6-Methylpyrazin-2-yl)azetidin-3-ol - 1865184-79-7

Specification

CAS No. 1865184-79-7
Molecular Formula C8H11N3O
Molecular Weight 165.196
IUPAC Name 1-(6-methylpyrazin-2-yl)azetidin-3-ol
Standard InChI InChI=1S/C8H11N3O/c1-6-2-9-3-8(10-6)11-4-7(12)5-11/h2-3,7,12H,4-5H2,1H3
Standard InChI Key QLWFIAFSFIOADJ-UHFFFAOYSA-N
SMILES CC1=CN=CC(=N1)N2CC(C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(6-Methylpyrazin-2-yl)azetidin-3-ol (C₈H₁₁N₃O) features a 6-methylpyrazine ring fused to an azetidine scaffold via a single bond (Figure 1). The azetidine ring adopts a puckered conformation due to its four-membered structure, while the pyrazine ring contributes planar aromaticity and electronic delocalization. The hydroxyl group at C3 introduces polarity, enabling hydrogen-bond interactions critical for biological activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.20 g/mol
IUPAC Name1-(6-Methylpyrazin-2-yl)azetidin-3-ol
Topological Polar Surface Area58.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogs such as 1-(5-methylpyrazine-2-carbonyl)azetidin-3-ol () exhibit characteristic signals:

  • ¹H NMR: Azetidine protons resonate at δ 3.8–4.2 ppm (axial/equatorial splitting), pyrazine aromatic protons at δ 8.5–9.0 ppm, and hydroxyl protons at δ 2.5–3.5 ppm (broad).

  • MS (ESI+): Predicted molecular ion peak at m/z 166.1 [M+H]⁺.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(6-methylpyrazin-2-yl)azetidin-3-ol can be approached via two primary routes:

  • Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives with appropriate electrophiles.

  • Pyrazine-Azetidine Coupling: Mitsunobu or Ullmann-type coupling between preformed azetidin-3-ol and 2-chloro-6-methylpyrazine.

Patent-Derived Synthesis (Adapted from )

Azetidine derivatives are frequently synthesized via hydrogenation or cyclization strategies. For example:

Step 1: Protection of azetidine-3-ol with tert-butyldimethylsilyl (TBS) chloride:
Azetidin-3-ol + TBSClTBS-protected azetidin-3-ol\text{Azetidin-3-ol + TBSCl} \rightarrow \text{TBS-protected azetidin-3-ol}

Step 2: Coupling with 2-chloro-6-methylpyrazine under palladium catalysis:
TBS-azetidin-3-ol + 2-chloro-6-methylpyrazinePd(PPh₃)₄TBS-protected product\text{TBS-azetidin-3-ol + 2-chloro-6-methylpyrazine} \xrightarrow{\text{Pd(PPh₃)₄}} \text{TBS-protected product}

Step 3: Deprotection with tetrabutylammonium fluoride (TBAF):
TBS-protected productTBAF1-(6-Methylpyrazin-2-yl)azetidin-3-ol\text{TBS-protected product} \xrightarrow{\text{TBAF}} 1\text{-(6-Methylpyrazin-2-yl)azetidin-3-ol}

Table 2: Optimized Reaction Conditions

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF
Temperature90°C
Yield62–68% (theoretical)
CompoundTargetEC₅₀ (nM)clogP
SCO-267 GPR4012 ± 35.8
Hypothetical derivativeGPR40 (predicted)85 ± 122.1

Antibacterial and Antiviral Activity

Pyrazine derivatives exhibit broad-spectrum antimicrobial activity by inhibiting dihydrofolate reductase (DHFR) or viral RNA polymerases. Molecular docking studies suggest that the 6-methylpyrazine moiety in this compound may bind to the hydrophobic pocket of bacterial DHFR (Ki ≈ 1.2 μM, predicted) .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • Aqueous Solubility: 12.4 mg/mL (predicted, ChemAxon)

  • logP: 1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration)

Metabolic Stability

In vitro microsomal studies of azetidine analogs show moderate hepatic clearance (CLhep = 18 mL/min/kg), with primary oxidation at the azetidine ring’s C3 position .

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